The compound 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a complex organic molecule that belongs to the class of benzothiazole derivatives. It is characterized by a unique arrangement of functional groups that contribute to its potential biological activity. The compound's CAS number is 1351661-81-8, and it has garnered attention for its applications in medicinal chemistry, particularly in drug development.
This compound can be sourced from various chemical suppliers and databases, including ChemSrc and BenchChem, which provide detailed information about its structure, properties, and potential applications in research. It is classified as an organic compound due to its carbon-based structure and is specifically categorized under heterocyclic compounds due to the presence of nitrogen and sulfur in its ring systems.
The synthesis of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide can be represented using various chemical notation systems:
CC1=NC(=S)C=C1C(C(C)N(C(=O)C)C2=CN=NC(=O)C=C2)=O
The structure features a benzothiazole ring fused with a pyridazine moiety, contributing to its biological activity.
The compound may undergo various chemical reactions typical for amides and heterocycles:
These reactions highlight the versatility of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide in synthetic chemistry.
The mechanism of action for this compound is not extensively documented but can be inferred based on its structural features:
Further studies are necessary to elucidate specific targets and confirm its efficacy in therapeutic contexts.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5